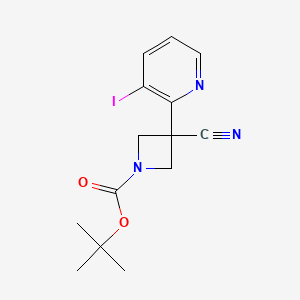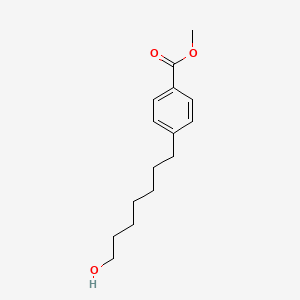
Methyl 4-(7-hydroxyheptyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(7-hydroxyheptyl)benzoate: is an organic compound with the molecular formula C15H22O3 It belongs to the class of benzoate esters and is characterized by a benzoate group attached to a 7-hydroxyheptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(7-hydroxyheptyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(7-hydroxyheptyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(7-hydroxyheptyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(7-oxoheptyl)benzoic acid.
Reduction: Formation of 4-(7-hydroxyheptyl)benzyl alcohol.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(7-hydroxyheptyl)benzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving esterases and hydrolases.
Industry: In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It may also serve as a preservative in food and pharmaceutical products.
Mechanism of Action
The mechanism of action of methyl 4-(7-hydroxyheptyl)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active 4-(7-hydroxyheptyl)benzoic acid. This hydrolysis can modulate various biological pathways, depending on the context of its application.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but without the hydroxyheptyl chain.
Ethyl benzoate: Another ester with an ethyl group instead of the hydroxyheptyl chain.
Vinyl benzoate: An ester with a vinyl group, used in polymer synthesis.
Uniqueness: Methyl 4-(7-hydroxyheptyl)benzoate is unique due to the presence of the 7-hydroxyheptyl chain, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler benzoate esters.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
methyl 4-(7-hydroxyheptyl)benzoate |
InChI |
InChI=1S/C15H22O3/c1-18-15(17)14-10-8-13(9-11-14)7-5-3-2-4-6-12-16/h8-11,16H,2-7,12H2,1H3 |
InChI Key |
JVQQCLCIIAVVAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


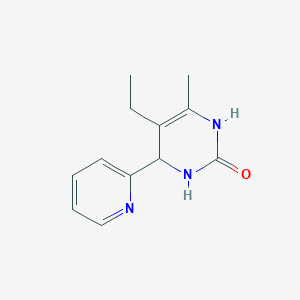
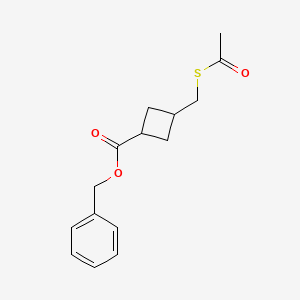
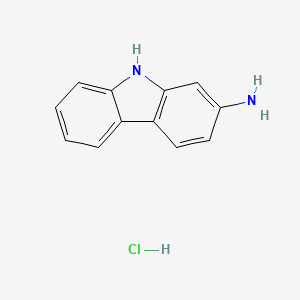
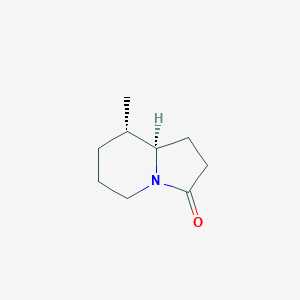
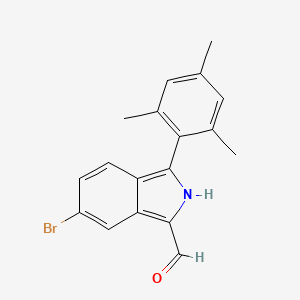

![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
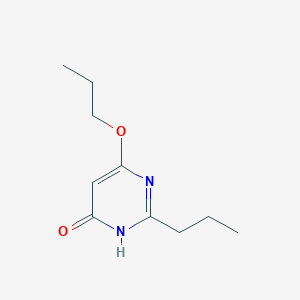
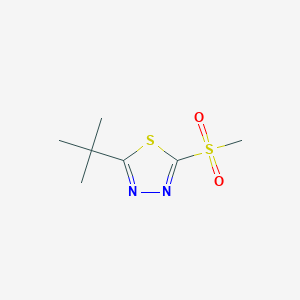
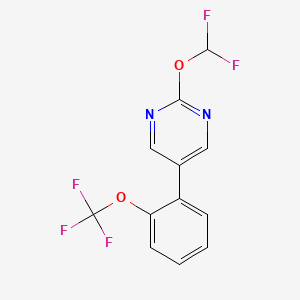
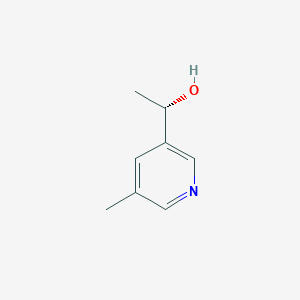
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
